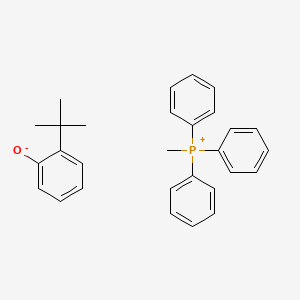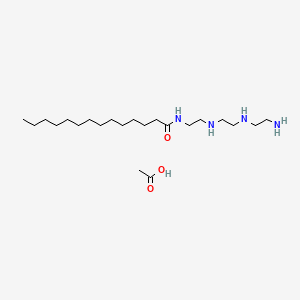
N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)myristamide monoacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)myristamide monoacetate is a complex organic compound with a molecular formula of C22H48N4O3 It is characterized by the presence of multiple amino groups and a long-chain fatty acid amide
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)myristamide monoacetate typically involves the reaction of myristic acid with tris(2-aminoethyl)amine. The process can be summarized as follows:
Formation of Myristoyl Chloride: Myristic acid is first converted to myristoyl chloride using thionyl chloride (SOCl2) under reflux conditions.
Amidation Reaction: The myristoyl chloride is then reacted with tris(2-aminoethyl)amine in the presence of a base such as triethylamine (TEA) to form N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)myristamide.
Acetylation: Finally, the product is acetylated using acetic anhydride to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling of Reagents: Large quantities of myristic acid, thionyl chloride, tris(2-aminoethyl)amine, and acetic anhydride are handled using automated systems.
Continuous Flow Reactors: These reactors ensure efficient mixing and reaction of the reagents, leading to higher yields and purity of the final product.
Purification: The product is purified using techniques such as crystallization, distillation, and chromatography to meet industrial standards.
化学反应分析
Types of Reactions
N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)myristamide monoacetate undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The acetyl group can be substituted with other acyl groups using acylation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Acylation reactions are typically carried out using acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various acylated derivatives depending on the acylating agent used.
科学研究应用
N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)myristamide monoacetate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in cell signaling and as a ligand for receptor studies.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the formulation of specialty chemicals and surfactants.
作用机制
The mechanism of action of N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)myristamide monoacetate involves its interaction with cellular components. The compound can:
Bind to Receptors: The amino groups allow it to interact with various receptors on the cell surface, modulating signaling pathways.
Alter Membrane Properties: The long-chain fatty acid moiety can integrate into cell membranes, affecting their fluidity and function.
Induce Cellular Responses: These interactions can lead to changes in gene expression, protein activity, and cellular behavior.
相似化合物的比较
Similar Compounds
- N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)palmitamide monoacetate
- N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)dodecanamide
- N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)stearamide
Uniqueness
N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)myristamide monoacetate is unique due to its specific chain length and acetylation, which confer distinct physicochemical properties and biological activities. Its structure allows for versatile interactions with biological molecules, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
93942-06-4 |
|---|---|
分子式 |
C20H44N4O.C2H4O2 C22H48N4O3 |
分子量 |
416.6 g/mol |
IUPAC 名称 |
acetic acid;N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]tetradecanamide |
InChI |
InChI=1S/C20H44N4O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-20(25)24-19-18-23-17-16-22-15-14-21;1-2(3)4/h22-23H,2-19,21H2,1H3,(H,24,25);1H3,(H,3,4) |
InChI 键 |
WLQQXEVZSFTGQN-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCC(=O)NCCNCCNCCN.CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



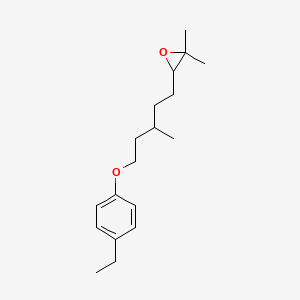
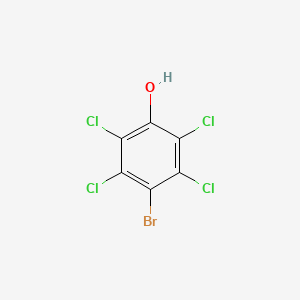

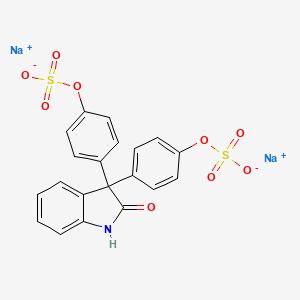
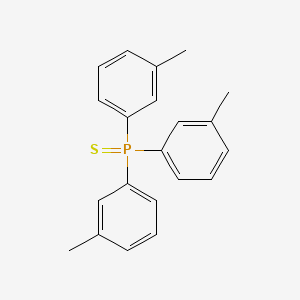
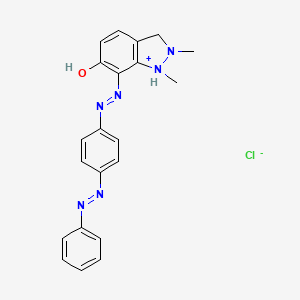

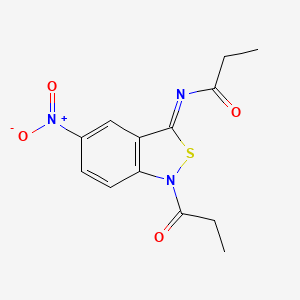
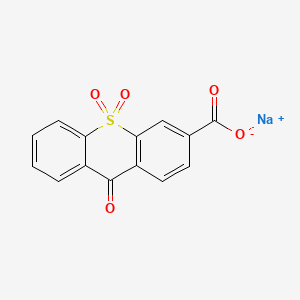

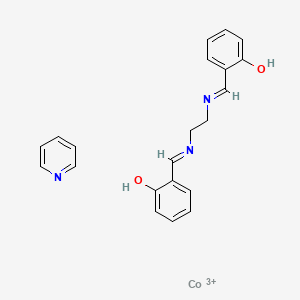
![3,3-dioxo-2-oxa-3λ6-thiatricyclo[6.3.1.04,12]dodeca-1(11),4(12),5,7,9-pentaene-7-sulfonic acid](/img/structure/B12688778.png)
